2,5,7-trimethylquinoline-4-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

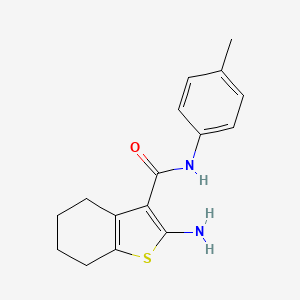

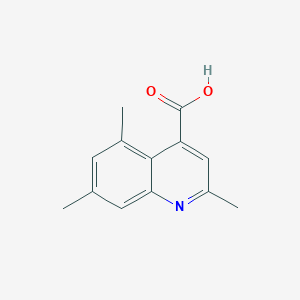

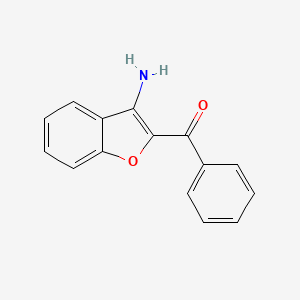

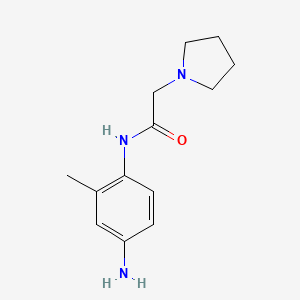

2,5,7-Trimethylquinoline-4-carboxylic Acid is a chemical compound with the molecular formula C13H13NO2 . It is used in scientific research and has various applications, including organic synthesis and pharmaceutical development.

Molecular Structure Analysis

The molecular structure of 2,5,7-Trimethylquinoline-4-carboxylic Acid consists of a quinoline scaffold with three methyl groups at positions 2, 5, and 7, and a carboxylic acid group at position 4 .Wissenschaftliche Forschungsanwendungen

NMDA Receptor Antagonism

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to 2,5,7-trimethylquinoline-4-carboxylic acid, have shown potential as in vitro antagonists at the glycine site on the NMDA receptor. These compounds, particularly 2,3-dihydrokynurenic acids, demonstrate varying potencies based on structural modifications, highlighting their relevance in neuropharmacological research (Carling et al., 1992).

Antimicrobial Activity

A study on 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, closely related to the compound , revealed significant antimicrobial activity. These compounds were effective against a broad spectrum of microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Industrial and Medical Applications

4,7-Dimethylquinoline-2-carboxaldehyde, which is structurally similar to 2,5,7-trimethylquinoline-4-carboxylic acid, has been identified for its potential in producing analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. This compound is being investigated for its potential anticancer properties and activity against the HIV virus in in vitro studies (Aydemir & Kaban, 2018).

Photolabile Protecting Group

Research on 8-bromo-7-hydroxyquinoline (BHQ), which shares structural similarities with 2,5,7-trimethylquinoline-4-carboxylic acid, demonstrates its use as a photolabile protecting group for carboxylic acids. This compound is notable for its sensitivity to multiphoton excitation, making it useful in vivo (Fedoryak & Dore, 2002).

Antimicrobial Potential

A study on 2-arylquinoline-4-carboxylic acid derivatives revealed these compounds' strong antibacterial and antifungal activities, outperforming some clinically used drugs against Staphylococcus aureus and Candida albicans (Tiwari et al., 2014).

Ligand in Complexation

4,8-Dihydroxyquinoline-2-carboxylic acid, similar to the compound of interest, has been used as a tridentate ligand in complexation studies, forming structures with unique molecular arrangements and potential applications in coordination chemistry (Moriuchi et al., 2007).

Eigenschaften

IUPAC Name |

2,5,7-trimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-7-4-8(2)12-10(13(15)16)6-9(3)14-11(12)5-7/h4-6H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKOJRQDEGEPIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=NC2=C1)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360701 |

Source

|

| Record name | 2,5,7-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,7-trimethylquinoline-4-carboxylic Acid | |

CAS RN |

436092-02-3 |

Source

|

| Record name | 2,5,7-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)